Glycidol

Description

This compound is an odorless clear colorless liquid. (NTP, 1992)

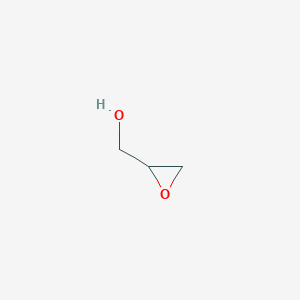

This compound is an epoxide and a primary alcohol. It is functionally related to a 1,2-epoxypropane.

This compound is slightly viscous, colorless and odorless liquid cyclic ether. This compound is used as a stabilizer for natural oils and vinyl polymers, as an alkylating agent, a sterilant, a demulsifier, a dye-leveling agent and it is also used as an intermediate in the synthesis of glycerol, glycidyl ethers and amines. Exposure to this compound irritates the skin, eyes, and mucous membranes and depresses the central nervous system in humans. This compound induces mutations in human lymphocytes and is reasonably anticipated to be a human carcinogen. (NCI05)

This compound is an organic compound that contains both epoxide and alcohol functional groups. Being bifunctional, it has a variety of industrial uses. The compound is a slightly viscous liquid that is slightly unstable and is not often encountered in pure form. This compound is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract. Exposure to this compound may also cause central nervous system depression, followed by central nervous system stimulation.

structure given in first source

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

oxiran-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKINSOISVBQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25722-70-7 | |

| Record name | Polyglycidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020666 | |

| Record name | Glycidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycidol is an odorless clear colorless liquid. (NTP, 1992), Colorless, slightly viscous liquid; [HSDB], COLOURLESS SLIGHTLY VISCOUS LIQUID., Colorless, odorless liquid., Colorless liquid. | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

333 °F at 760 mmHg (with decomposition) (NTP, 1992), 167 °C decomposes; 66 °C at 2.5 mm Hg, 320 °F (decomposes), 320 °F (Decomposes) | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

162 °F (NTP, 1992), 162 °F, 73 °C (closed cup), 72 °C c.c. | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Soluble in water, alcohol, and ether, Miscible with water /1.0X10+6 mg/L/, Solubility in water: miscible, Miscible | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1143 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.143 g/cu cm at 25 °C, Relative density (water = 1): 1.1, 1.12 | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.15 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.15 (Air = 1), Relative vapor density (air = 1): 2.15, 2.15 | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.9 mmHg at 77 °F ; 2.5 mmHg at 151 °F (NTP, 1992), 5.59 [mmHg], VP: 0.9 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 120, 0.9 mmHg at 77 °F, (77 °F): 0.9 mmHg | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, slightly viscous liquid, Colorless liquid | |

CAS No. |

556-52-5, 57044-25-4, 60456-23-7 | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiranemethanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057044254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiranemethanol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060456237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCIDOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxiranemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-2,3-epoxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S54CF1DV9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Propanol, 2,3-epoxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UB42C1D8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-49 °F (NTP, 1992), -45 °C, -49 °F | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Technical Guide to the Molecular Architecture of Glycidol for Advanced Research

Abstract

Glycidol (oxiran-2-ylmethanol) is a bifunctional organic molecule of significant interest in pharmaceutical and materials science. Its unique structure, containing both a strained epoxide ring and a primary alcohol, dictates its high reactivity and utility as a versatile chemical intermediate. This guide provides an in-depth analysis of this compound's chemical structure, bonding characteristics, and stereochemistry. We will explore the causality behind its reactivity, detail a representative synthetic protocol, and discuss its critical applications and associated safety imperatives. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this pivotal molecule.

Introduction to this compound: A Bifunctional Building Block

This compound, systematically named oxiran-2-ylmethanol, is a colorless, viscous liquid with the molecular formula C₃H₆O₂.[1][2] It is miscible with water and many organic solvents.[3] The molecule's significance stems from its dual chemical personality: it possesses a highly reactive three-membered epoxide ring and a nucleophilic primary alcohol functional group.[3] This bifunctionality makes this compound an invaluable precursor in the synthesis of a wide array of more complex molecules, including pharmaceuticals, glycidyl ethers, esters, and amines.[3] Its applications range from being a reactive diluent in epoxy resins and a stabilizer for natural oils to a key intermediate in the synthesis of cardiac and antiviral drugs.

However, the same reactivity that makes this compound a valuable synthetic tool also underlies its biological activity and associated hazards. The epoxide moiety is a potent alkylating agent, capable of reacting with nucleophilic biomolecules.[4] Consequently, this compound is classified as a probable human carcinogen (Group 2A) and requires strict handling protocols.[2]

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | oxiran-2-ylmethanol | [2] |

| Molecular Formula | C₃H₆O₂ | [1][2][5] |

| Molar Mass | 74.08 g/mol | [2][5] |

| CAS Number | 556-52-5 | [2] |

| Canonical SMILES | C1C(O1)CO | [2] |

| Appearance | Colorless, viscous liquid | [2][3] |

| Boiling Point | 167 °C (decomposes) | [2] |

| Density | ~1.114 g/cm³ at 25 °C | [2] |

Molecular Structure and Bonding Analysis

The chemical behavior of this compound is a direct consequence of its molecular architecture. The structure consists of a propanol backbone where the carbons at positions 2 and 3 are bridged by an oxygen atom to form an oxirane (epoxide) ring. The primary hydroxyl group is attached to the carbon at position 1.

The Strained Epoxide Ring

The defining feature of this compound is the three-membered epoxide ring. The internal bond angles within this ring (C-O-C and C-C-O) are constrained to approximately 60°. This severe deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized atoms induces significant ring strain. This strain makes the epoxide susceptible to nucleophilic attack, as ring-opening relieves this energetic instability. This is the primary causal factor behind this compound's utility as an alkylating agent and synthetic intermediate.

Bond Lengths and Angles

Table 2: Typical Computed Bond Lengths and Angles for this compound (Note: These are representative values. Actual experimental values may vary slightly.)

| Bond/Angle | Description | Typical Value |

| Bond Lengths (Å) | ||

| C2-C3 | Epoxide C-C bond | ~1.47 Å |

| C2-O(epoxide) | Epoxide C-O bond | ~1.43 Å |

| C3-O(epoxide) | Epoxide C-O bond | ~1.43 Å |

| C1-C3 | Bond to hydroxymethyl group | ~1.51 Å |

| C1-O(hydroxyl) | Hydroxyl C-O bond | ~1.42 Å |

| **Bond Angles (°) ** | ||

| ∠C2-O-C3 | Angle within the epoxide ring | ~61.7° |

| ∠O-C2-C3 | Angle within the epoxide ring | ~59.2° |

| ∠O-C3-C2 | Angle within the epoxide ring | ~59.2° |

| ∠C1-C3-C2 | Angle connecting side chain | ~121.8° |

| ∠C3-C1-O(H) | Angle in hydroxymethyl group | ~109.5° |

The key takeaway from this data is the acute angles within the epoxide ring, confirming the high degree of ring strain.

Molecular Visualization

The following diagram illustrates the structure of this compound with standard atom numbering.

Caption: Figure 1: 2D Structure of this compound (oxiran-2-ylmethanol)

Reactivity and Mechanistic Considerations

This compound's reactivity can be categorized based on which functional group participates.

-

Reactions Involving Epoxide Ring-Opening: This is the most common reaction pathway. The strained ring is readily opened by a wide range of nucleophiles, including water, alcohols, amines, and thiols. This reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Opening: The acid protonates the epoxide oxygen, making the ring carbons more electrophilic and susceptible to attack by a weak nucleophile.

-

Base-Catalyzed Opening: A strong nucleophile directly attacks one of the epoxide carbons, leading to a concerted ring-opening. This pathway is fundamental to its use in creating polymers and attaching the glycidyl moiety to other molecules.[4]

-

-

Reactions at the Hydroxyl Group: The primary alcohol can undergo reactions typical of alcohols, such as esterification or etherification, without opening the epoxide ring. This requires careful selection of reagents that are not nucleophilic towards the epoxide. This orthogonal reactivity allows for multi-step syntheses where the epoxide is reserved for a later transformation.

The presence of the hydroxyl group can also influence the epoxide's reactivity through intramolecular hydrogen bonding, which can activate the ring for nucleophilic attack.[6]

Experimental Protocol: One-Pot Synthesis of this compound from Glycerol

The conversion of bio-renewable glycerol into value-added chemicals like this compound is a significant area of green chemistry research. The one-pot synthesis from glycerol and dimethyl carbonate (DMC) is an environmentally friendlier alternative to traditional methods that use epichlorohydrin.

Objective: To synthesize this compound from glycerol and DMC using a reusable solid base catalyst.

Causality: This process involves two sequential steps in a single pot: (1) The transesterification of glycerol with DMC to form glycerol carbonate, and (2) the decarboxylation of glycerol carbonate to yield this compound. A solid base catalyst (e.g., NaAlO₂, KNO₃/Al₂O₃) is chosen for its high efficiency and ease of separation from the reaction mixture, enhancing the process's sustainability.[7][8]

Methodology

-

Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer. The setup is placed in a heating mantle.

-

Charging Reactants: Charge the flask with glycerol and dimethyl carbonate (DMC). A typical molar ratio is 2:1 (DMC to glycerol) to drive the reaction towards the product.[7][9]

-

Catalyst Addition: Add the solid base catalyst (e.g., NaAlO₂) to the mixture. A typical catalyst loading is 3-5 wt% relative to the weight of glycerol.[7][8]

-

Reaction Conditions: Heat the stirred mixture to the optimal reaction temperature, typically between 70-130°C, depending on the catalyst used.[8][9]

-

Monitoring: Monitor the reaction progress over time (e.g., 90-120 minutes) by taking aliquots and analyzing them via Gas Chromatography (GC) to determine the conversion of glycerol and the yield of this compound.[7][8]

-

Workup and Purification:

-

After the reaction reaches completion, cool the mixture to room temperature.

-

Separate the solid catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused.

-

The liquid product mixture is then purified, typically by vacuum distillation, to isolate the this compound from unreacted starting materials and byproducts.

-

Workflow Visualization

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C3H6O2 | CID 11164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 556-52-5 [chemicalbook.com]

- 5. GSRS [precision.fda.gov]

- 6. Reliability of Computing van der Waals Bond Lengths of Some Rare Gas Diatomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. CCCBDB Experimental bond angles page 2 [cccbdb.nist.gov]

A Comprehensive Spectroscopic Guide to Glycidol: NMR, IR, and Mass Spectrometry Analysis

Introduction

Glycidol (oxiran-2-ylmethanol) is a bifunctional organic molecule featuring both an epoxide and a primary alcohol group.[1] This unique structure makes it a valuable intermediate in a wide range of chemical syntheses, including the production of pharmaceuticals, glycidyl ethers, esters, and amines.[1] Given its reactivity and importance, rigorous characterization is essential to ensure purity, verify structure, and monitor reactions. This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a detailed reference for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through data from reputable sources, ensuring a high degree of scientific integrity and practical utility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: The Causality Behind the Method ¹H NMR analysis of this compound reveals a complex, non-first-order splitting pattern due to the chiral center at C2. This chirality renders the two protons on C1 (the CH₂OH group) and the two protons on C3 (the epoxide CH₂) diastereotopic. Consequently, they are chemically non-equivalent and couple not only with neighboring protons but also with each other (geminal coupling). Understanding this diastereotopicity is key to correctly interpreting the spectrum.

Experimental Protocol: Acquiring a High-Resolution Spectrum A self-validating protocol for ¹H NMR analysis ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; protic impurities in the solvent can exchange with the hydroxyl proton, potentially broadening or obscuring its signal.

-

Instrumentation: Utilize a high-field Fourier Transform NMR (FT-NMR) spectrometer, such as a 400 MHz or 500 MHz instrument, to achieve optimal signal dispersion and resolution.[2]

-

Data Acquisition: Record the spectrum at a controlled temperature (e.g., 298 K). A sufficient number of scans should be acquired to ensure a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).

Spectrum Analysis and Interpretation The ¹H NMR spectrum of this compound displays five distinct proton signals, often described as an ABMXX' or related spin system.

-

H-2 (Methine Proton): The single proton on the chiral carbon (C2) appears as a multiplet around δ 3.1-3.2 ppm . It is coupled to the two diastereotopic protons on C3 and the two diastereotopic protons on C1.

-

H-3 (Epoxide Methylene Protons): The two protons on the epoxide carbon C3 appear as distinct multiplets. One proton (H-3a) resonates around δ 2.6 ppm and the other (H-3b) around δ 2.8 ppm . They exhibit geminal coupling to each other and vicinal coupling to H-2.

-

H-1 (Hydroxymethyl Protons): The two protons of the CH₂OH group also appear as separate multiplets due to their diastereotopic nature, typically in the range of δ 3.5-3.9 ppm . They show geminal coupling to each other and vicinal coupling to H-2.

-

-OH Proton: The hydroxyl proton signal is often a broad singlet, but its chemical shift and multiplicity are highly dependent on concentration, solvent, and temperature. It can couple with the H-1 protons.

Data Presentation: ¹H NMR of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3a (Epoxide CH) | ~2.6 | dd | ³J ≈ 2.5, ²J ≈ 5.0 |

| H-3b (Epoxide CH) | ~2.8 | dd | ³J ≈ 4.1, ²J ≈ 5.0 |

| H-2 (Methine CH) | ~3.15 | m | - |

| H-1a (CH₂OH) | ~3.6 | dd | ³J ≈ 5.8, ²J ≈ 11.0 |

| H-1b (CH₂OH) | ~3.8 | dd | ³J ≈ 4.0, ²J ≈ 11.0 |

Note: Values are approximate and can vary with solvent and instrument frequency. Coupling constants represent typical ranges for geminal (²J) and vicinal (³J) interactions in such a system.[3][4][5]

Visualization: this compound ¹H-¹H Coupling Network This diagram illustrates the key spin-spin coupling interactions within the this compound molecule.

Caption: Proton coupling (J) network in this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Experience: The Causality Behind the Method ¹³C NMR spectroscopy provides a direct count of the number of chemically non-equivalent carbon atoms. For this compound, three distinct signals are expected, corresponding to the three carbon atoms in its structure. The chemical shifts are highly informative, clearly distinguishing the sp³-hybridized carbons of the epoxide ring from the carbon of the primary alcohol.

Experimental Protocol: Standard ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR typically requires a higher concentration or a longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

Instrumentation: Use the same FT-NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. This standard practice removes C-H coupling and improves the signal-to-noise ratio.

Spectrum Analysis and Interpretation The proton-decoupled ¹³C NMR spectrum of this compound shows three sharp singlets.

-

C3 (Epoxide Methylene Carbon): Resonates at approximately δ 44.2 ppm .

-

C2 (Epoxide Methine Carbon): Appears further downfield around δ 50.8 ppm .

-

C1 (Hydroxymethyl Carbon): The carbon bearing the hydroxyl group is the most deshielded, resonating at approximately δ 61.6 ppm .

Data Presentation: ¹³C NMR of this compound [6][7]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C3 (-CH₂-, epoxide) | ~44.2 |

| C2 (-CH-, epoxide) | ~50.8 |

| C1 (-CH₂OH) | ~61.6 |

Infrared (IR) Spectroscopy

Expertise & Experience: The Causality Behind the Method IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the spectrum is dominated by absorptions from the O-H bond of the alcohol and the C-O bonds of both the alcohol and the epoxide. The presence and characteristics of these bands provide a definitive fingerprint for the compound.

Experimental Protocol: Acquiring the Vibrational Fingerprint

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat (undiluted). A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) FTIR can be used, where a drop of the sample is placed directly on the ATR crystal.[8]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty cell or clean ATR crystal is recorded first. The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum, typically over the range of 4000-400 cm⁻¹.

Caption: Workflow for ATR-FTIR analysis of liquid this compound.

Spectrum Analysis and Interpretation The FTIR spectrum of this compound provides clear evidence for its constituent functional groups.[9][10][11]

-

O-H Stretch: A strong and very broad absorption band appears between 3600 and 3200 cm⁻¹ . This is characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group.

-

C-H Stretches: Absorptions in the region of 3050-2850 cm⁻¹ correspond to the C-H stretching vibrations of the sp³-hybridized carbons. The peaks above 3000 cm⁻¹ are often attributed to the epoxide C-H bonds.

-

C-O-C (Epoxide) Stretches: The epoxide ring gives rise to characteristic bands. The asymmetric C-O-C stretch appears around 1250 cm⁻¹ , and a "ring breathing" symmetric stretch is often seen near 915-830 cm⁻¹ .

-

C-O (Alcohol) Stretch: A strong band corresponding to the C-O stretching of the primary alcohol is observed in the 1080-1040 cm⁻¹ region.

Data Presentation: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3050-2850 | Medium | C-H stretch (aliphatic) |

| ~1250 | Medium | C-O-C stretch (epoxide, asymm.) |

| ~1045 | Strong | C-O stretch (primary alcohol) |

| ~860 | Medium | C-O-C stretch (epoxide, symm.) |

Mass Spectrometry (MS)

Expertise & Experience: The Causality Behind the Method Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern. For this compound, Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pathways are logical and predictable based on the structure, involving the cleavage of the weakest bonds and the formation of stable carbocations or radical cations.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the analyte from the solvent and any impurities before it enters the MS.

-

Data Acquisition: The sample is injected into the GC, vaporized, and passed through a capillary column. Upon elution, it enters the ion source of the MS (typically an EI source at 70 eV). The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Spectrum Analysis and Interpretation The mass spectrum of this compound confirms its molecular weight and reveals characteristic fragments.[12]

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 74 , corresponding to the molecular weight of C₃H₆O₂. This peak may be of low intensity due to the instability of the ionized molecule.[12]

-

Key Fragment Ions: The fragmentation pattern is dominated by cleavages adjacent to the oxygen atoms.

-

m/z 73: Loss of a single hydrogen atom ([M-H]⁺).

-

m/z 57: Loss of a hydroxyl radical ([M-OH]⁺).

-

m/z 43: A major peak resulting from the loss of the hydroxymethyl radical ([M-CH₂OH]⁺), forming a stable C₂H₃O⁺ fragment.

-

m/z 31: A prominent peak corresponding to the [CH₂OH]⁺ ion, formed by cleavage of the C1-C2 bond.

-

Data Presentation: Major EI-MS Fragments of this compound [12]

| m/z | Relative Intensity | Proposed Fragment Ion/Loss |

| 74 | Low | [C₃H₆O₂]⁺ (Molecular Ion) |

| 73 | Moderate | [M-H]⁺ |

| 43 | High | [M-CH₂OH]⁺ |

| 31 | High | [CH₂OH]⁺ |

Visualization: Primary Fragmentation Pathways of this compound This diagram shows the formation of the major fragments from the this compound molecular ion.

Caption: Proposed EI-MS fragmentation of this compound.

Conclusion

The comprehensive spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, FTIR, and MS—provide a robust and self-validating framework for the unequivocal identification and characterization of this compound. The detailed analysis of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns offers researchers a reliable reference standard. These data are critical for professionals in drug development and chemical synthesis for quality control, reaction monitoring, and structural verification, ensuring the integrity and success of their scientific endeavors.

References

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0252861).

- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). This compound.

- ResearchGate. (n.d.). FTIR spectra of (a) this compound and (b) HTPDMS.

- Royal Society of Chemistry. (n.d.). Electronic supporting information.

- PubChem. (n.d.). This compound.

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum.

- Wikipedia. (n.d.). This compound.

- Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-12.

- Chemistry Connected. (n.d.). NMR coupling.

- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.

- ResearchGate. (2019). Can you please give me any reference or an explanation on the splitting tree (with coupling constant) for glycerol proton NMR?.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. chemistryconnected.com [chemistryconnected.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound(556-52-5) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(556-52-5) IR Spectrum [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound [webbook.nist.gov]

The Solubility Profile of Glycidol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, a thorough understanding of a molecule's physicochemical properties is paramount to its successful application. Glycidol (2,3-epoxy-1-propanol), a bifunctional organic compound featuring both an epoxide and a primary alcohol moiety, stands as a critical intermediate in the production of a wide array of products, from pharmaceuticals to industrial coatings.[1][2] Its unique structure not only imparts significant reactivity but also dictates its behavior in various solvent systems—a crucial consideration for reaction kinetics, purification, and formulation. This in-depth guide provides a detailed exploration of this compound's solubility in both aqueous and organic media, offering field-proven insights and practical methodologies for scientists and researchers.

The Physicochemical Basis of this compound's Solubility

This compound's solubility characteristics are a direct consequence of its molecular architecture. The presence of a hydroxyl (-OH) group facilitates hydrogen bonding with polar solvents, while the strained three-membered epoxide ring and the short carbon chain contribute to its overall polarity.[3] This dual functionality allows for a broad range of interactions with different solvent types, a principle often summarized by the adage "like dissolves like."[3]

The ability of this compound to act as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via the oxygen atoms in the hydroxyl and epoxide groups) is central to its miscibility with water and other protic solvents. In aprotic polar solvents, dipole-dipole interactions with the polar epoxide ring play a significant role. Conversely, its limited hydrocarbon character restricts its solubility in nonpolar, aliphatic solvents.

Aqueous Solubility: Complete Miscibility

This compound exhibits complete miscibility with water in all proportions.[1][2][4][5][6][7] This high degree of aqueous solubility is primarily attributed to the formation of strong hydrogen bonds between the hydroxyl group of this compound and water molecules. The oxygen atom of the epoxide ring can also participate in hydrogen bonding as an acceptor.

It is critical to note, however, that aqueous solutions of this compound can be unstable.[8][9] The strained epoxide ring is susceptible to hydrolysis, particularly in the presence of acids or bases, leading to the formation of glycerol.[6] This reaction can occur even at room temperature over time.[9][10] Therefore, for applications requiring the storage of this compound in an aqueous medium, it is imperative to consider the pH and temperature to minimize degradation.

Solubility in Organic Solvents: A Broad Spectrum

This compound's solubility in organic solvents is extensive, particularly in those with a degree of polarity. The following table summarizes the qualitative and, where available, quantitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Specific Solvent | Solubility | Reference(s) |

| Alcohols | Methanol | Miscible | [1][6] |

| Ethanol | Miscible | [1][6][11] | |

| Ketones | Acetone | Miscible | [1][6][11] |

| Esters | Various | Miscible | [1][6] |

| Ethers | Diethyl Ether | Miscible | [1][6][11] |

| Aromatic Hydrocarbons | Benzene | Soluble | [6][9][12] |

| Toluene | Soluble | [6] | |

| Chlorinated Solvents | Chloroform | Soluble | [6][9][12] |

| Methylene Chloride | Miscible | [6] | |

| Other Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Miscible | [1] |

| Aliphatic Hydrocarbons | Hexane | Almost Insoluble | [1][3][6] |

| Cycloaliphatic Hydrocarbons | Cyclohexane | Poorly Soluble | [6] |

Expert Insights: The high solubility of this compound in a wide array of polar organic solvents makes it a versatile reagent in organic synthesis. For instance, its miscibility with alcohols and ketones allows for homogeneous reaction conditions in many common synthetic transformations. The solubility in aromatic and chlorinated solvents provides options for extraction and purification processes. Conversely, its poor solubility in aliphatic hydrocarbons can be exploited for precipitation and crystallization procedures.

Factors Influencing this compound Solubility

Several factors can influence the solubility of this compound, and understanding these is crucial for experimental design and process optimization.

-

Temperature: While qualitative data suggests broad miscibility at ambient temperatures, for systems where this compound is not fully miscible, solubility is generally expected to increase with temperature. However, it is critical to consider this compound's thermal instability. Heating may cause polymerization or decomposition, especially in the presence of catalysts or impurities.[2][7]

-

pH: In aqueous solutions, pH can significantly impact the stability of this compound, as the epoxide ring is susceptible to both acid- and base-catalyzed hydrolysis.[6] This degradation will affect the apparent solubility over time.

-

Presence of Other Solutes: The presence of salts or other organic molecules can influence the solubility of this compound through effects such as "salting out" or co-solvency.

Experimental Determination of this compound Solubility: A Step-by-Step Protocol

For novel solvent systems or for obtaining precise quantitative data, experimental determination of solubility is essential. The following protocol outlines a standard method for determining the solubility of this compound.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (chemically compatible with the solvent and this compound)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow any undissolved this compound to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved micro-particles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted sample aliquot using a validated GC or HPLC method.

-

Construct a calibration curve and determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Back-calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Self-Validating System: To ensure the trustworthiness of the results, it is recommended to approach equilibrium from both undersaturation (as described above) and supersaturation. For the latter, a solution can be heated to dissolve more this compound and then cooled to the target temperature to allow the excess to precipitate. The agreement of solubility values from both approaches provides confidence in the data.

Visualizing Intermolecular Interactions and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Intermolecular forces governing this compound's solubility in different solvent classes.

Caption: Experimental workflow for the determination of this compound solubility.

Conclusion

This compound's solubility profile is characterized by its high affinity for polar solvents, including water, alcohols, and ketones, and its poor solubility in nonpolar aliphatic hydrocarbons. This behavior is a direct result of its bifunctional nature, possessing both a hydrogen-bonding hydroxyl group and a polar epoxide ring. For researchers and drug development professionals, a comprehensive understanding of these solubility characteristics is not merely academic; it is a fundamental prerequisite for the effective design of synthetic routes, the development of robust purification strategies, and the successful formulation of final products. The experimental protocol provided herein offers a reliable framework for quantifying this compound's solubility in novel solvent systems, ensuring data integrity and contributing to the advancement of chemical and pharmaceutical research.

References

- Some Industrial Chemicals. (n.d.). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. NCBI Bookshelf.

- This compound. (n.d.). In Wikipedia.

- This compound. (2019, September 16). American Chemical Society.

- This compound - Physico-chemical Properties. (n.d.). ChemBK.

- Solubility of Oxiran-2-ylmethanol. (n.d.). Solubility of Things.

- This compound. (n.d.). Grokipedia.

- Cas 556-52-5,this compound. (n.d.). LookChem.

- Significance and use of this compound. (n.d.). Biblioteka Nauki.

- This compound. (n.d.). PubChem. National Institutes of Health.

- This compound (CAS 556-52-5) Properties. (n.d.). Chemcasts.